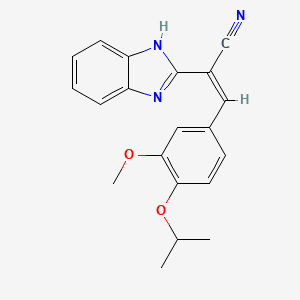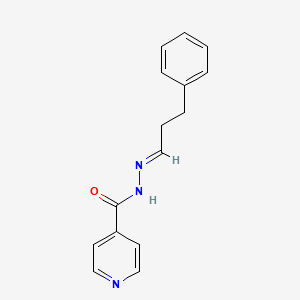![molecular formula C15H15ClN2OS B3866685 N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide](/img/structure/B3866685.png)
N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide
Descripción general
Descripción
N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide, also known as CT3, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. CT3 belongs to the class of hydrazide derivatives, which have been widely studied due to their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and neurodegeneration. N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. Additionally, N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide has been shown to modulate the levels of various neurotransmitters and their receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide has a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Finally, N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide has been shown to protect against neurodegeneration by reducing oxidative stress and modulating neurotransmitter levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide is its high purity and yield, which makes it a viable candidate for further research. Additionally, N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide has been shown to have low toxicity in animal models, which makes it a potentially safe therapeutic agent. However, one limitation of N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide. One area of interest is the development of N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide analogs with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide and its effects on various signaling pathways. Finally, clinical trials are needed to determine the safety and efficacy of N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide in humans.
Aplicaciones Científicas De Investigación
N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is another area where N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide has shown promise, with studies demonstrating its anti-inflammatory effects in animal models of arthritis and colitis. Additionally, N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide has been investigated for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-11(13-8-9-14(16)20-13)17-18-15(19)10-7-12-5-3-2-4-6-12/h2-6,8-9H,7,10H2,1H3,(H,18,19)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXCRFXNYGLRIH-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCC1=CC=CC=C1)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCC1=CC=CC=C1)/C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chlorobenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3866612.png)
![4-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride](/img/structure/B3866625.png)

![N-(3,4-dimethylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3866650.png)

![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3866658.png)
![2-(4-chlorophenyl)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B3866665.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3866693.png)
![3-cyclohexene-1-carbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B3866695.png)
![5,8-quinolinedione 5-[(4-methoxyphenyl)hydrazone]](/img/structure/B3866702.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B3866708.png)
![N-[3-(4-chlorophenoxy)propyl]-1-butanamine](/img/structure/B3866709.png)

